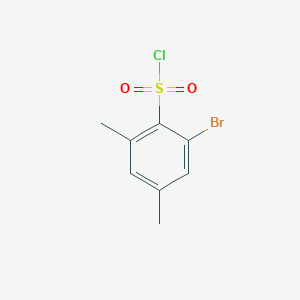

2-Bromo-4,6-dimethylbenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUGPNORIVRXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination with Elemental Bromine

In this approach, bromine (Br₂) is introduced under controlled conditions. The sulfonyl chloride group acts as a meta-director, while methyl groups at positions 2 and 4 influence regioselectivity. A typical procedure involves:

- Reagents : Br₂ (1.1–1.5 equiv), FeCl₃ or AlCl₃ (5–10 mol%) as a Lewis acid.

- Solvent : Dichloromethane (DCM) or acetic acid.

- Conditions : Reaction at 0–5°C for 4–6 hours.

- Yield : 70–85% after purification via recrystallization (e.g., isopropanol).

Mechanism : Electrophilic bromination occurs at the position ortho to the methyl group (position 6) due to steric and electronic effects. The sulfonyl chloride group deactivates the ring but directs substitution via meta/para pathways, while methyl groups enhance ortho/para reactivity.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative, particularly for substrates sensitive to harsh bromination conditions. This method is effective in non-polar solvents:

- Reagents : NBS (1.2 equiv), azobisisobutyronitrile (AIBN) as a radical initiator.

- Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene.

- Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

- Yield : 60–75%.

Key Advantage : Reduced formation of di-brominated byproducts compared to Br₂.

Sequential Sulfonation-Bromination of 2,4-Dimethylbenzene

An alternative two-step strategy involves sulfonating 2,4-dimethylbenzene followed by bromination. This method is scalable and avoids handling reactive intermediates.

Sulfonation with Chlorosulfonic Acid

Bromination of the Sulfonated Intermediate

Catalytic Bromination with HBr and Oxidizing Agents

A less common but efficient method employs hydrogen bromide (HBr) with an oxidizing agent:

- Reagents : HBr (48% aq., 2 equiv), H₂O₂ (1.5 equiv).

- Catalyst : Fe₂(SO₄)₃ (5 mol%).

- Solvent : Acetic acid/water (3:1).

- Conditions : 50°C for 8–12 hours.

- Yield : 55–70%.

Limitation : Requires careful pH control to prevent hydrolysis of the sulfonyl chloride group.

Comparative Analysis of Methods

Industrial-Scale Optimization

Patent CN108084062A highlights a solvent-free approach using inorganic additives (e.g., anhydrous Na₂SO₄) to suppress side reactions:

- Additive : 0.1–1 wt% of Na₂SO₄ or MgSO₄.

- Bromination Efficiency : 87–90% yield at 15–20°C.

- Key Benefit : Reduces sulfone isomerization and polymer byproducts.

Challenges and Mitigation Strategies

- Regioselectivity : Competing directing effects of sulfonyl chloride (meta) and methyl (ortho/para) groups can lead to mixed products. Using sterically hindered Lewis acids (e.g., ZnCl₂) improves selectivity.

- Hydrolysis Risk : Moisture-sensitive sulfonyl chloride requires anhydrous conditions. Reactions are typically conducted under N₂ or Ar.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (isopropanol) ensures high purity.

Emerging Techniques

Recent advances include photoredox catalysis for late-stage bromination, though applicability to sulfonyl chlorides remains under exploration.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile used.

Oxidation Reactions: The products can include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable sulfonyl derivatives.

Comparison with Similar Compounds

2-Bromo-4,6-dinitroaniline

- Structure : Bromine, two nitro groups, and an amine group on the benzene ring.

- Key Properties : High polarity due to nitro groups, leading to adsorption issues in GC/MS analysis .

- Applications : Found in dark-colored textiles as a degradation product of Disperse Blue 79 dye.

- Safety : Detected at levels up to 282 µg/g in garments, exceeding REACH limits and posing mutagenic and skin sensitization risks .

Comparison : Unlike the sulfonyl chloride, 2-bromo-4,6-dinitroaniline lacks the sulfonyl group and is more polar, reducing its utility in synthetic chemistry but increasing environmental persistence.

3,5-Dinitrobromobenzene

- Structure : Bromine and two nitro groups at meta positions.

- Applications : Used in textile dyes and detected alongside 2-bromo-4,6-dinitroaniline in sports garments .

- Reactivity : Less reactive toward nucleophilic substitution compared to sulfonyl chlorides due to the absence of a leaving group.

Comparison : The sulfonyl chloride’s reactive Cl atom enables facile substitution reactions, whereas 3,5-dinitrobromobenzene’s nitro groups dominate its electronic properties.

2-Bromo-4,5-dichlorobenzenesulfonyl Chloride

- Structure : Bromine, two chlorines, and a sulfonyl chloride on the benzene ring (CAS: 937625-04-2).

- Molecular Formula : C₆H₂BrCl₃O₂S; Molecular Weight : 324.41 g/mol .

Comparison : The dichloro derivative’s higher molecular weight and electronegativity may alter solubility and reaction kinetics in synthetic applications .

2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride

- Structure : Methoxy and two methyl groups with a sulfonyl chloride (CAS: 1021373-11-4).

- Molecular Formula : C₉H₁₁ClO₃S; Molecular Weight : 234.7 g/mol .

- Reactivity : The methoxy group donates electrons via resonance, reducing the sulfonyl chloride’s electrophilicity compared to brominated analogues.

Comparison : The absence of bromine reduces steric hindrance, but the electron-donating methoxy group may limit reactivity in certain sulfonation reactions .

2-Bromo-4:6-dinitro-m-cresol

- Structure : Bromine, two nitro groups, a methyl group, and a hydroxyl group.

- Properties : Melting point 110–116°C; reacts with p-toluenesulfonyl chloride to form chlorinated derivatives .

- Applications : Intermediate in explosive or dye synthesis.

Comparison: The hydroxyl group introduces acidity (pKa ~4–5), making it distinct from the non-acidic sulfonyl chloride.

Tabulated Comparison of Key Compounds

Biological Activity

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antioxidant and anticancer properties, as well as its role in synthetic organic chemistry.

Antioxidant Activity

Recent studies have indicated that compounds related to 2-bromo derivatives exhibit significant antioxidant properties. For instance, research has shown that certain brominated compounds can ameliorate oxidative stress in cellular models by reducing reactive oxygen species (ROS) generation and enhancing the expression of antioxidant enzymes such as Thioredoxin Reductase (TrxR1) and Heme Oxygenase-1 (HO-1) . The specific mechanisms through which these compounds exert their antioxidant effects are still under investigation but may involve modulation of cellular signaling pathways.

Anticancer Properties

The anticancer potential of sulfonyl chlorides, including 2-bromo derivatives, has been explored in various studies. One notable study demonstrated that brominated compounds could inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, the MTT assay revealed a dose-dependent reduction in cell viability when treated with these compounds, suggesting their potential as therapeutic agents in cancer treatment.

Study 1: Antioxidant Effects in Keratinocytes

A study assessed the effects of various brominated compounds on HaCaT keratinocytes subjected to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with these compounds significantly reduced oxidative damage and enhanced cell viability compared to untreated controls . The expression levels of TrxR1 and HO-1 were also notably increased, highlighting the protective role of these compounds against oxidative stress.

Study 2: Anticancer Activity Against Pancreatic Cancer Cells

Another investigation focused on the effects of 2-bromo derivatives on pancreatic cancer cells (Panc-1). The results showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed a significant increase in sub-G1 phase cells indicative of apoptosis .

Data Summary

| Property | Finding |

|---|---|

| Antioxidant Activity | Reduces ROS; increases TrxR1 and HO-1 expression |

| Anticancer Activity | Inhibits proliferation in cancer cells; induces apoptosis |

| Cell Line Studies | Effective in HaCaT and Panc-1 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.